molecular formula C19H19NO3 B4184690 N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4184690
M. Wt: 309.4 g/mol
InChI Key: MRZGSWIFTFTQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-49653, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. BRL-49653 has been extensively studied for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer.

Mechanism of Action

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activates PPARδ, which regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide leads to increased fatty acid oxidation, mitochondrial biogenesis, and glucose uptake in skeletal muscle and adipose tissue. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects in animal models and human cell lines. These include increased fatty acid oxidation, mitochondrial biogenesis, glucose uptake, and insulin sensitivity in skeletal muscle and adipose tissue. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide also reduces hepatic steatosis, improves lipid profiles, and enhances vascular function. In cancer, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits tumor growth and metastasis by regulating the expression of genes involved in cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its selectivity for PPARδ, which reduces the potential for off-target effects. N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is also relatively stable and can be administered orally, making it a convenient tool for in vivo studies. However, one of the limitations of using N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low potency compared to other PPARδ agonists. This may require higher doses or longer treatment durations to achieve the desired effects.

Future Directions

There are several future directions for research on N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PPARδ has been shown to play a role in neuronal survival and function, and N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have neuroprotective effects. Another area of interest is the development of more potent and selective PPARδ agonists based on the structure of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. These compounds may have improved efficacy and reduced side effects compared to current PPARδ agonists. Finally, the combination of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide with other drugs or therapies may enhance its therapeutic potential in various diseases.

Scientific Research Applications

N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve insulin sensitivity, increase glucose uptake, and reduce hepatic steatosis in animal models. In cardiovascular diseases, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve lipid profiles, reduce atherosclerosis, and enhance vascular function. In cancer, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit tumor growth and metastasis in preclinical models.

properties

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-19(14-8-9-17-18(12-14)23-11-10-22-17)20-16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,8-9,12,16H,3,5,7,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZGSWIFTFTQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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